molecular formula C21H19N3O5S B10870217 ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate

ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate

Cat. No.: B10870217
M. Wt: 425.5 g/mol
InChI Key: FGLQTCAEKALLGV-ICFOKQHNSA-N
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Description

Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate is a complex organic compound with the following chemical formula:

C16H15N3O4S2\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_4\text{S}_2C16​H15​N3​O4​S2​

. It contains a benzoxazole ring, a carbonyl group, and a thiazole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common approach is the condensation reaction between an amino acid derivative (such as glycine) and a benzoxazole-2-thiol. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product.

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. The choice of reagents and conditions depends on the specific synthetic route employed.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity: Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: Substitution reactions can occur at the benzoxazole or thiazole rings.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can participate.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate is unique due to its specific combination of functional groups, similar compounds include other thiazole-containing derivatives.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl (Z)-4-(1,3-benzoxazol-2-ylsulfanyl)-2-(N'-benzoylcarbamimidoyl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C21H19N3O5S/c1-2-28-20(27)17(18(22)24-19(26)13-8-4-3-5-9-13)15(25)12-30-21-23-14-10-6-7-11-16(14)29-21/h3-11,25H,2,12H2,1H3,(H2,22,24,26)/b17-15-

InChI Key

FGLQTCAEKALLGV-ICFOKQHNSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/CSC1=NC2=CC=CC=C2O1)\O)/C(=NC(=O)C3=CC=CC=C3)N

Canonical SMILES

CCOC(=O)C(=C(CSC1=NC2=CC=CC=C2O1)O)C(=NC(=O)C3=CC=CC=C3)N

Origin of Product

United States

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